molecular formula C12H10F3N3O2 B1299858 9-(Trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylic acid CAS No. 436088-43-6

9-(Trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylic acid

Cat. No. B1299858
CAS RN: 436088-43-6
M. Wt: 285.22 g/mol
InChI Key: CUQZKWQVZFPFFT-UHFFFAOYSA-N
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Description

The compound "9-(Trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylic acid" is a chemical structure that is not directly mentioned in the provided papers. However, the papers do discuss various related compounds with similar structural motifs, such as pyrazole carboxylic acid amides, pyridoquinazolinones, and quinoxaline derivatives, which often exhibit biological activities and are of interest in the development of pharmaceuticals .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from commercially available materials or simple heterocyclic compounds. For instance, the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides includes an in vitro mycelia growth inhibition assay to test antifungal activity . Another example is the synthesis of 8,9-difluoro-2-methyl-6-oxo-1,2-dihydropyrrolo[3,2,1-ij]quinoline-5-carboxylic acid, which is a seven-step process starting with 2,3,4-trifluoronitrobenzene . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been analyzed using various techniques, including NMR and molecular docking. For example, conformational analysis of tetra- and octahydro-11H-pyrido[2,1-b]quinazolin-11-ones was performed using 1H and 13C NMR . Additionally, molecular docking studies have been used to predict the interaction of compounds with biological targets, as seen with the carbonyl oxygen atom of a pyrazole carboxamide forming hydrogen bonds with specific amino acids on a target enzyme .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are often regioselective and may include cyclization steps. For instance, the synthesis of 4,7,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5(6H)-ones involves a regioselective reaction between 5-amino-3-methyl-1H-pyrazole, dimedone, and aldehydes . Similarly, the formation of 9-aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)ones involves the reaction of 3-amino-1,2,4-triazole with arylidene derivatives of dimedone .

Physical and Chemical Properties Analysis

The introduction of trifluoromethyl groups into compounds often improves their physicochemical properties, such as solubility and stability to light. This is exemplified by a series of 7-imidazolyl-6-trifluoromethyl quinoxalinecarboxylic acids, where the trifluoromethyl group contributed to good biological activity and desirable physicochemical properties . These findings suggest that the compound "this compound" may also exhibit improved properties due to the presence of the trifluoromethyl group.

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Synthesis : This compound and its derivatives, such as 8-trifluoromethyl-6,7-dihydro-5H-1,4,8a-triaza-s-indacene and other tetrahydropyrazoloquinazolines, can be generated efficiently via condensation processes (Emelina et al., 2009). Their regiochemistry is confirmed through NMR spectroscopy and X-ray diffraction analysis.

  • Multicomponent Condensations : It can participate in multicomponent condensations involving aminopyrazoles and other compounds, leading to the formation of various tricyclic condensation products, including hexahydropyrazoloquinolinones and pyrazoloquinazolinones (Chebanov et al., 2008).

Biological and Pharmaceutical Applications

  • Antiproliferative Agents and Kinase Inhibitors : Derivatives of this compound have been synthesized and evaluated as potential antiproliferative agents and inhibitors of Pim-1 kinase. These compounds have shown promising activities against various cancer cell lines and specific kinases (Mohareb et al., 2017).

  • Allergy-Preventive Effects : Tetrahydropyrroloquinazoline derivatives of this compound, isolated from Linaria vulgaris, have demonstrated significant allergy-preventive activities. These findings could be beneficial in developing new treatments for allergic diseases (Ma et al., 2018).

  • Antibacterial Activity : Novel derivatives have been synthesized and evaluated for their antimycobacterial activities against various strains of Mycobacterium tuberculosis, demonstrating the potential of these compounds in treating mycobacterial infections (Dinakaran et al., 2008).

  • Neuroprotective Agents : Derivatives of this compound, such as those from Linarinic acid, have been synthesized and tested for neuroprotective effects against cell damage induced by oxygen glucose deprivation, a model of ischemic stroke. Some derivatives showed moderate to excellent protective potency (Tian et al., 2012).

Future Directions

Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research due to their significant biological activities . They are considered as noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . Therefore, the future directions of “9-(Trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylic acid” and other quinazoline derivatives could involve further exploration of their biological activities and potential applications in fields of biology, pesticides, and medicine .

properties

IUPAC Name

9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2/c13-12(14,15)10-6-3-1-2-4-7(6)16-9-5-8(11(19)20)17-18(9)10/h5H,1-4H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQZKWQVZFPFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=CC(=NN3C(=C2C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357137
Record name 9-(Trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

436088-43-6
Record name 5,6,7,8-Tetrahydro-9-(trifluoromethyl)pyrazolo[5,1-b]quinazoline-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436088-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(Trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(trifluoromethyl)-5H,6H,7H,8H-pyrazolo[3,2-b]quinazoline-2-carboxylic acid
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